molecular formula C37H27N3Na2O9S3 B1668972 Cotton blue CAS No. 28983-56-4

Cotton blue

Cat. No. B1668972
CAS RN: 28983-56-4
M. Wt: 799.8 g/mol
InChI Key: TUHAIJABPUJAEY-UHFFFAOYSA-L
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Description

“Cotton Blue” can refer to two different substances. One is a disease affecting cotton plants, also known as cotton leafroll disease, which is caused by the Cotton leafroll dwarf virus . The other is Lactophenol Cotton Blue (LCB), a mixture of methyl blue, a histological stain, and lactophenol (a solution of phenol, lactic acid, and glycerol in water). It is used in wet-mount preparations for visualization of fungal structures, especially in medical mycology .


Synthesis Analysis

Lactophenol Cotton Blue (LCB) is prepared by dissolving cotton blue in distilled water and leaving it to rest overnight. On the second day, phenol crystals are added to lactic acid in a glass beaker and stirred until the crystals dissolve. Glycerol is then added, and the Cotton blue and the distilled water are filtered into the phenol + glycerol + lactic acid solution and mixed .


Chemical Reactions Analysis

Cotton fiber development reflects a continuous change in secondary cell wall composition and cellulose rearrangement . The Lactophenol Cotton Blue solution acts as a mounting solution as well as a staining agent. The stain will give the fungi a blue-colored appearance of the fungal spores and structures, such as hyphae .


Physical And Chemical Properties Analysis

Cotton fiber has various physical properties, including color, tensile strength, elongation at break, specific gravity, and moisture regain . The chemical properties of cotton include its reaction to heat, sunlight, and age, as well as its acid-free nature .

Scientific Research Applications

Dyeing Process Enhancement

Cotton Blue, also known as Saxon Blue, has been used in an unconventional but green exhaust dyeing process of cotton . The conventional reduction step of the indigo dyeing process is eliminated, substituting the insoluble indigo with the soluble indigo carmine . This process meets ecological requirements in terms of chemical consumption reduction, cleaner releases, and biodegradability .

Microwave Irradiation

In the same dyeing process, cotton samples were treated with Sera Fast GMX (a cationic agent) before they were dyed with indigo carmine . The influence of dyeing parameters on the evolution of the color strength was studied . The results showed that exposure to microwave radiation for 5 min resulted in improvements in dyeing quality .

Interaction with Polymeric Cationic Modifiers

Cotton cationization with low molecular weight or polymeric cationic modifiers allows the effective dyeing of cotton substrates with reactive dyes under salt-free and more environmentally friendly conditions . The study involves ATR-FTIR, UV-Vis, fluorescence, and XPS spectroscopy .

Salt-Free Dyeing

The comparative study of dye application on modified and unmodified fabrics suggests that, unlike the latter, where dyes are chemically bound to cellulose, electrostatic forces dominate the interaction of modified fabrics with dye molecules . This allows for salt-free dyeing, which is more environmentally friendly .

Genetic Engineering

Researchers from CSIRO, an Australian research organization, used genetic engineering to produce blue cotton fibers . They introduced two genes from the pansy flower into cotton plants . These genes encode enzymes responsible for producing blue pigments called anthocyanins .

Cotton Improvement

Cotton Blue could potentially be used in targeted genome editing for cotton improvement . These tools continue to evolve and adapt within the dynamic field of genetic manipulation, serving as foundational instruments for researchers and biotechnologists .

Safety And Hazards

Lactophenol Cotton Blue is harmful if swallowed or inhaled, causes severe skin burns and eye damage, and is suspected of causing genetic defects. It may cause damage to organs through prolonged or repeated exposure .

Future Directions

The future of cotton production includes making it a climate-resilient, agriculturally regenerative, and socially equitable crop . The Cotton 2040 initiative has brought together diverse stakeholders from across the cotton value chain, forging collaboration, and inspiring transformative change, in its mission to create a more ecologically-replenishing, equitable, and just cotton industry .

properties

IUPAC Name

disodium;4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H29N3O9S3.2Na/c41-50(42,43)34-19-13-31(14-20-34)38-28-7-1-25(2-8-28)37(26-3-9-29(10-4-26)39-32-15-21-35(22-16-32)51(44,45)46)27-5-11-30(12-6-27)40-33-17-23-36(24-18-33)52(47,48)49;;/h1-24,38-39H,(H,41,42,43)(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPLVIGCWWTHFH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=CC=C(C=C2)S(=O)(=O)[O-])C=CC1=C(C3=CC=C(C=C3)NC4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H27N3Na2O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80214360
Record name Disodium 4-((4-(bis(4-((4-sulphonatophenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)benzenesulphonate
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Molecular Weight

799.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark-blue powder; [Hawley]
Record name Methyl blue
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Product Name

Methyl Blue

CAS RN

28983-56-4, 6415-98-1
Record name Benzenesulfonic acid, [[4-[bis[4-[(sulfophenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]amino]-, sodium salt (1:2)
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Record name Disodium 4-((4-(bis(4-((4-sulphonatophenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)benzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80214360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium [[4-[bis[4-[(sulphonatophenyl)amino]phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]amino]benzenesulphonate
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Record name Disodium 4-[[4-[bis[4-[(4-sulphonatophenyl)amino]phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]amino]benzenesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Cotton blue binds to chitin, a polysaccharide present in the cell walls of fungi. This binding results in a deep blue staining of fungal structures, allowing for clear visualization under a microscope [, , ].

ANone: The molecular formula of cotton blue is C36H27N3Na2O9S2, and its molecular weight is 737.7 g/mol.

A: While the provided papers do not offer specific spectroscopic data for cotton blue, its absorbance properties have been studied. Research suggests that methanolic extracts of Hibiscus sabdariffa, proposed as an alternative stain, show higher absorbance values than LPCB at various wavelengths (400-640 nm) [, ].

A: Cotton blue, particularly LPCB, is compatible with various microscopic preparations. It is used with Scotch tape preparations [, ], slide mounts [], and touch-tape slides [] for fungal visualization.

A: While primarily used for fungal visualization, cotton blue has also been explored for staining polysaccharides in bacterial samples. Research shows that LPCB staining on Gram-stained slides can reveal capsular polysaccharides and bacterial slime, which are not visible with Gram staining alone [].

A: The phenol component in LPCB is carcinogenic, raising concerns about its safety in laboratory settings []. This has spurred research into safer alternatives, such as the aforementioned Hibiscus sabdariffa extracts [, ].

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